molecular formula C21H28N4O3.C4H4O4 B1148358 (E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide CAS No. 139094-71-6

(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide

Cat. No.: B1148358
CAS No.: 139094-71-6
M. Wt: 500.549
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a butyl group, and a bicyclic azabicyclo octane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide typically involves multiple steps, including the formation of the naphthyridine core, the introduction of the butyl group, and the incorporation of the azabicyclo octane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially enhancing its stability or altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with other groups, modifying its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more stable, reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[321]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

139094-71-6

Molecular Formula

C21H28N4O3.C4H4O4

Molecular Weight

500.549

Synonyms

1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-1-butyl-4-hydroxy-N-(8-me thyl-8-azabicyclo(3.2.1)oct-3-yl)-2-oxo-, endo-, (E)-2-butenedioate (1 :1) (salt)

Origin of Product

United States

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